molecular formula C4H7NS B8605428 4-Sulfanylbutanenitrile CAS No. 66592-88-9

4-Sulfanylbutanenitrile

Cat. No.: B8605428
CAS No.: 66592-88-9
M. Wt: 101.17 g/mol
InChI Key: KEDMCNJBFNYBLK-UHFFFAOYSA-N
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Description

4-Sulfanylbutanenitrile (IUPAC: 4-(methylsulfanyl)butanenitrile) is a nitrile compound characterized by a methylthio (-SMe) group attached to the fourth carbon of a butanenitrile chain (C≡N-(CH₂)₃-S-CH₃). This compound belongs to the class of organosulfur nitriles, which exhibit unique chemical reactivity due to the interplay between the electron-withdrawing nitrile group and the sulfur-containing substituent. The methylthio group contributes moderate polarity, influencing solubility in organic solvents like chloroform or ethyl acetate .

Properties

CAS No.

66592-88-9

Molecular Formula

C4H7NS

Molecular Weight

101.17 g/mol

IUPAC Name

4-sulfanylbutanenitrile

InChI

InChI=1S/C4H7NS/c5-3-1-2-4-6/h6H,1-2,4H2

InChI Key

KEDMCNJBFNYBLK-UHFFFAOYSA-N

Canonical SMILES

C(CC#N)CS

Origin of Product

United States

Comparison with Similar Compounds

4-(Methylsulfinyl)butanenitrile

  • Structure : The sulfinyl (-SO-) group replaces the sulfanyl (-S-) in 4-sulfanylbutanenitrile, increasing polarity and oxidation state.
  • Physical Properties: Molecular formula: C₅H₉NOS Molecular weight: 131.2 g/mol Solubility: Soluble in chloroform and ethyl acetate; appears as a colorless oil .
  • Reactivity : The sulfinyl group enhances electrophilicity at the sulfur atom, making it more reactive in oxidation-reduction reactions compared to the thioether group in this compound.
  • Applications : Sulfinyl nitriles are intermediates in pharmaceutical synthesis, particularly in prodrugs targeting sulfur-dependent enzymes .

4-(tert-Butylsulfanyl)butanenitrile

  • Structure : Features a bulky tert-butyl (-C(CH₃)₃) group attached to sulfur.
  • Physical Properties: Molecular formula: C₈H₁₅NS Molecular weight: 157.28 g/mol Solubility: Lower polarity due to the bulky substituent; likely soluble in nonpolar solvents .
  • Reactivity : Steric hindrance from the tert-butyl group reduces nucleophilic substitution rates compared to this compound.
  • Applications : Used in polymer chemistry as a chain-transfer agent or stabilizer due to its steric protection .

4-(Dimethylamino)-2-(phenylsulfonyl)butanenitrile

  • Structure: Combines a sulfonyl (-SO₂-) group and dimethylamino (-N(CH₃)₂) substituent.
  • Physical Properties :
    • Molecular formula: C₁₂H₁₆N₂O₂S
    • Molecular weight: 252.34 g/mol
  • Reactivity: The sulfonyl group is strongly electron-withdrawing, activating the nitrile for nucleophilic addition. The dimethylamino group provides basicity, enabling pH-dependent reactivity .
  • Applications: Potential use in agrochemicals or as a ligand in catalytic systems .

2-(4-Chlorophenyl)-3-oxobutanenitrile

  • Structure : Contains a chlorophenyl and ketone group adjacent to the nitrile.
  • Physical Properties: Molecular formula: C₁₀H₈ClNO Molecular weight: 193.63 g/mol .
  • Reactivity: The ketone group enables condensation reactions (e.g., Knoevenagel), while the chlorophenyl moiety directs electrophilic aromatic substitution.
  • Applications : Intermediate in heterocyclic synthesis, such as pyrimidines or triazines .

Data Table: Comparative Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Applications
This compound C₅H₉NS 115.20 -SMe, -C≡N Organic solvents (e.g., CHCl₃) Organic synthesis intermediates
4-(Methylsulfinyl)butanenitrile C₅H₉NOS 131.20 -SO-, -C≡N CHCl₃, ethyl acetate Pharmaceutical intermediates
4-(tert-Butylsulfanyl)butanenitrile C₈H₁₅NS 157.28 -S-C(CH₃)₃, -C≡N Nonpolar solvents Polymer stabilizers
2-(4-Chlorophenyl)-3-oxobutanenitrile C₁₀H₈ClNO 193.63 -Cl-C₆H₄, -CO-, -C≡N Polar aprotic solvents Heterocyclic synthesis

Key Research Findings

  • Electronic Effects : Sulfur oxidation state (sulfanyl vs. sulfinyl/sulfonyl) significantly alters reactivity. Sulfonyl groups increase electrophilicity, enhancing nitrile participation in cycloaddition reactions .
  • Steric Influence : Bulky substituents (e.g., tert-butyl) reduce reaction rates but improve thermal stability in polymer applications .
  • Biological Relevance : Sulfinyl and sulfonyl derivatives show higher bioactivity in enzyme inhibition compared to thioether analogs, likely due to improved binding affinity .

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